Biotin-PEG4-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-alcohol typically involves the reaction of biotin with a PEG4 linker that has a terminal hydroxyl group. The process may involve several steps, including the activation of biotin and the subsequent coupling with the PEG4 linker under controlled conditions .
Industrial Production Methods: Industrial production of Biotin-PEG4-alcohol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually purified using chromatography techniques and is often available in reagent grade for research purposes .
Chemical Reactions Analysis
Reaction of NHS Ester with Primary Amines
The NHS ester group in Biotin-PEG4-alcohol reacts with primary amines (e.g., lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 7.0–9.0). This forms stable amide bonds, enabling biotinylation of biomolecules .
Mechanism :
Key Parameters :
| Parameter | Value/Range | Source |
|---|---|---|
| Optimal pH | 7.0–9.0 | |
| Reaction Time | 1–2 hours (room temp) | |
| Solubility | Water, DMSO | |
| Common Targets | Lysine residues, peptides, antibodies |
Functionalization via Hydroxyl Group
The terminal -OH group enables secondary modifications, such as sulfonylation or activation for nucleophilic substitution. A Chinese patent (CN107163243A) outlines a six-step synthesis method involving PEG-biotin conjugation :
Key Steps :
-
Tosylation :
-
Ammonolysis :
Stability and Side Reactions
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C18H34N2O5S
- Molecular Weight : 390.54 g/mol
- CAS Number : 1217609-84-1
- Appearance : White to off-white powder
- Solubility : Water-soluble and stable in aqueous solutions
Key Applications
-
Bioconjugation and Labeling
- Protein Biotinylation : Biotin-PEG4-alcohol is widely used for labeling proteins, peptides, and enzymes, facilitating their detection in assays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. The NHS (N-Hydroxysuccinimide) group reacts with primary amines in proteins, allowing for specific labeling at lysine residues or the N-terminus of polypeptides .
- Surface Modification : The compound can modify surfaces of biosensors and microarrays, enhancing their functionality and stability .
-
Drug Delivery and Targeting
- Nanoparticle Targeting : Biotin-PEG4-alcohol can be employed to target nanoparticles and liposomes through biotin-streptavidin interactions, improving the specificity of drug delivery systems .
- PEGylation : The PEG spacer reduces immunogenicity and increases the circulation time of therapeutic agents in vivo, facilitating more effective drug delivery .
-
Biomedical Materials
- Hydrogel Synthesis : It is used in the synthesis of hydrogels for biomedical applications, providing a scaffold that supports cell growth and tissue engineering .
- Polymer Coatings : The compound aids in creating polymer coatings that exhibit reduced biofouling properties, making it useful for various biomedical devices .
-
Advanced Synthesis Techniques
- Click Chemistry : Biotin-PEG4-alcohol serves as a precursor for click chemistry reactions, allowing for the development of custom bioconjugates tailored for specific research needs .
- Custom Bioconjugate Development : Researchers can utilize this compound to create specialized bioconjugates for diverse applications in molecular biology .
Data Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Bioconjugation & Labeling | Protein labeling for ELISA, Western blotting | High specificity and sensitivity |
| Surface Modification | Biosensor enhancement, microarray surface treatment | Improved stability and functionality |
| Drug Delivery | Targeted delivery via nanoparticles | Enhanced targeting and reduced side effects |
| Biomedical Materials | Hydrogel synthesis, polymer coatings | Supports cell growth, reduces biofouling |
| Advanced Synthesis | Click chemistry precursor | Customizable bioconjugate development |
Case Studies
-
Protein Labeling Efficiency
A study demonstrated the efficiency of Biotin-PEG4-alcohol in labeling antibodies for ELISA assays. The incorporation of biotin significantly enhanced the detection sensitivity compared to traditional labeling methods using hydrocarbon spacers. -
Nanoparticle Targeting
Research involving targeted drug delivery using biotinylated nanoparticles showed improved therapeutic efficacy in cancer models. The study highlighted how biotin-streptavidin interactions facilitated targeted delivery to tumor cells while minimizing systemic toxicity. -
Hydrogel Applications
In tissue engineering, hydrogels synthesized with Biotin-PEG4-alcohol were shown to support enhanced cell adhesion and proliferation. This study illustrated the potential of using PEG-based materials in regenerative medicine.
Mechanism of Action
Biotin-PEG4-alcohol exerts its effects through the biotinylation of molecules. The biotin moiety binds specifically to avidin or streptavidin, enabling the attachment of biotinylated molecules to these proteins. This interaction is highly specific and strong, making it useful for various biochemical applications .
Comparison with Similar Compounds
Biotin-PEG Derivatives with Varying PEG Lengths
The PEG spacer length critically influences solubility, steric effects, and conjugation efficiency.
Key Findings :
Biotin-PEG Derivatives with Different Terminal Groups
The terminal functional group dictates conjugation chemistry and application scope.
Key Findings :
Non-Biotin PEG-Alcohol Derivatives
Compounds without biotin serve distinct roles in conjugation and material science.
Key Findings :
- Biotin-PEG4-alcohol’s biotin moiety adds affinity purification/detection capabilities absent in non-biotin analogs .
Biological Activity
Biotin-PEG4-alcohol, a polyethylene glycol (PEG)-based compound with a biotin moiety, has garnered attention for its applications in drug delivery, protein labeling, and targeted therapies. This article delves into its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₃N₃O₆S
- Molecular Weight : 419.54 g/mol
- CAS Number : 1217609-84-1
Biotin-PEG4-alcohol features a biotin group linked to a PEG spacer through an N-hydroxysuccinimide (NHS) ester. This structure allows for effective conjugation to proteins and other biomolecules, enhancing their stability and solubility in biological systems .
Biotin-PEG4-alcohol functions primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize the cellular ubiquitin-proteasome system to selectively degrade target proteins. The biotin component facilitates the binding of the conjugated proteins to avidin or streptavidin, enabling targeted delivery and enhanced internalization into cells .
1. Protein Conjugation and Delivery
Biotinylated compounds are widely used for protein labeling and drug delivery due to their ability to interact with biotin receptors. Studies have shown that biotinylation can enhance the uptake of therapeutic proteins in cells. For instance, biotin-PEG conjugates demonstrated improved tissue penetration and cellular uptake compared to non-biotinylated counterparts .
2. Targeted Drug Delivery
Biotin-PEG4-alcohol has been explored as a carrier for targeted drug delivery systems. Its ability to bind specifically to biotin receptors allows for the selective release of drugs in tumor environments, where pH levels are lower than in normal tissues. This characteristic minimizes off-target effects and enhances therapeutic efficacy .
Case Study 1: Biotin-PEG Conjugates in Cancer Therapy
In a study assessing the efficacy of biotin-PEG-conjugated proteins, researchers evaluated the intracellular uptake of biotinylated lysozyme and bovine serum albumin in human lung cancer cells (A549). The results indicated that biotinylation significantly improved the delivery efficiency of these proteins, highlighting the potential of Biotin-PEG4-alcohol in cancer therapeutics .
| Protein Type | Uptake Efficiency |
|---|---|
| Unmodified Lysozyme | Baseline |
| Biotin-PEG-Lysozyme | Increased |
| Unmodified BSA | Baseline |
| Biotin-PEG-BSA | Increased |
Case Study 2: Biotin-PEG4-Alcohol in Anticancer Drug Development
Another study focused on the synthesis of a biotinylated derivative of ZJ-101, an anticancer compound. The biotinylation facilitated the identification of drug targets through affinity purification techniques, demonstrating the utility of Biotin-PEG4-alcohol in drug discovery processes .
Research Findings
Recent investigations into the properties and applications of Biotin-PEG4-alcohol reveal several key findings:
- Enhanced Stability : The PEG component provides increased stability against proteolytic degradation compared to unmodified proteins.
- Improved Solubility : The hydrophilic nature of PEG enhances solubility in aqueous environments, crucial for biological applications.
- Selective Targeting : The ability to bind specifically to biotin receptors allows for targeted delivery to tissues expressing these receptors.
Q & A
Q. Methodological considerations :
- Solvent selection : Use DMSO for stock solutions (e.g., 25 mg/mL) to avoid precipitation .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the PEG chain .
Table 1 : Solubility profile of Biotin-PEG4-alcohol derivatives
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 10–50 | pH-dependent; optimize with buffers |
| DMSO | ≥25 | Preferred for stock solutions |
| Chloroform | 15–30 | Use for hydrophobic conjugates |
Basic: How is Biotin-PEG4-alcohol synthesized and characterized for purity?
Answer:
Synthesis typically involves PEGylation of biotin using solid-phase coupling or solution-phase reactions:
Step 1 : Biotin is activated (e.g., via NHS ester) and reacted with a tetraethylene glycol diol.
Step 2 : The terminal hydroxyl group is preserved or further functionalized .
Q. Characterization methods :
- NMR (¹H, ¹³C): Confirm PEG spacer integrity and biotin linkage .
- HPLC : Assess purity (>95% required for reproducible conjugation) .
- Mass spectrometry : Verify molecular weight (e.g., MALDI-TOF for PEG4 derivatives) .
Critical tip : Monitor PEG polydispersity (PDI ≤1.05) to ensure consistent spacer length .
Advanced: How can researchers optimize Biotin-PEG4-alcohol conjugation efficiency to proteins or nanoparticles?
Answer:
Conjugation efficiency depends on reaction stoichiometry, pH, and steric hindrance:
- Molar ratio : Use a 5:1 molar excess of Biotin-PEG4-alcohol to target (e.g., amine-containing proteins) to compensate for competing hydrolysis .
- pH optimization : For hydroxyl-amine coupling, use pH 8.5–9.0 (borate buffer) to enhance nucleophilicity .
- Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted groups .
Q. Troubleshooting low efficiency :
- Purity check : Validate reagent purity via HPLC; impurities (e.g., free biotin) compete for binding .
- Surface blocking : Pre-treat nanoparticles with BSA to reduce non-specific adsorption .
Advanced: How do structural variations in PEG length (e.g., PEG4 vs. PEG12) impact the performance of biotinylated probes in pull-down assays?
Answer:
PEG spacer length affects binding kinetics and steric accessibility:
Q. Experimental validation :
- Surface plasmon resonance (SPR) : Compare association/dissociation rates of PEG4 vs. PEG12 conjugates .
- Flow cytometry : Quantify labeling efficiency on cell membranes using fluorescent streptavidin .
Table 2 : Comparison of PEG spacer lengths in biotinylation
| PEG Length | KD (Streptavidin) | Recommended Application |
|---|---|---|
| PEG4 | ~10⁻¹⁵ M | High-affinity pull-down assays |
| PEG8 | ~10⁻¹⁴ M | Cell surface labeling |
Advanced: How should researchers address contradictory data in biotin-PEG4-alcohol-based assays (e.g., inconsistent Western blot signals)?
Answer:
Contradictions often arise from reagent stability or protocol variability:
- Degradation check : Test reagent integrity via HPLC after prolonged storage; PEG hydrolysis generates free biotin, causing false positives .
- Blocking optimization : Use 5% non-fat milk and 1% BSA in TBST to block non-specific streptavidin binding .
- Control experiments :
Statistical approach : Perform triplicate experiments with fresh reagent batches to isolate batch-specific variability .
Basic: What are the critical steps for preparing Biotin-PEG4-alcohol conjugates in aqueous vs. organic phases?
Answer:
- Aqueous phase :
- Organic phase :
Key validation : Confirm conjugate formation via MALDI-TOF or gel electrophoresis .
Advanced: How can computational modeling guide the design of Biotin-PEG4-alcohol-based probes for sterically hindered targets?
Answer:
Molecular dynamics (MD) simulations predict spacer flexibility and binding orientation:
Model construction : Simulate PEG4 conformation in explicit solvent (e.g., TIP3P water model).
Binding free energy : Calculate ΔG of biotin-streptavidin interaction using MM/PBSA .
Case study : MD simulations showed PEG4 spacers adopt compact conformations in high-ionic-strength buffers, reducing accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
